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Compound of Interest

Compound Name:
Diethyl(2-phenoxyethyl)amine

hydrochloride

CAS No.: 21663-15-0

Cat. No.: B2947921

Get Quote

Technical Guide: Diethyl(2-phenoxyethyl)amine Hydrochloride A Privileged

Aryloxyalkylamine Scaffold for GPCR and Ion Channel Research[1]

Executive Summary
Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a versatile

aryloxyalkylamine scaffold that serves as a critical pharmacophore in medicinal chemistry.[1]

Structurally characterized by a lipophilic phenoxy tail connected via an ethyl ether linker to a

cationic diethylamine head, this molecule acts as a stable, non-hydrolyzable bioisostere of

ester-based local anesthetics (e.g., procaine) and a reversible structural probe for adrenergic

receptor antagonists (e.g., phenoxybenzamine).[1]

This technical guide outlines the compound's physicochemical profile, mechanistic applications

in Fragment-Based Drug Discovery (FBDD), and protocols for its use as a chemical probe in

sodium channel and GPCR research.[1]
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The stability of the ether linkage in Diethyl(2-phenoxyethyl)amine offers a distinct advantage

over ester-based analogs, which are prone to rapid plasma hydrolysis.[1] This stability makes it

an ideal candidate for studying long-duration receptor occupancy.[1]

Property Specification

IUPAC Name
N,N-Diethyl-2-phenoxyethan-1-amine

hydrochloride

CAS Number 21663-15-0 (HCl salt); 13468-02-5 (Free base)

Molecular Formula C₁₂H₁₉NO[1] · HCl

Molecular Weight 229.75 g/mol

Solubility Soluble in water, ethanol, and DMSO (>10 mM)

pKa (Calc.) ~9.2 (Amine protonation)

LogP (Calc.)
~2.8 (Lipophilicity suitable for CNS/membrane

penetration)

Stability
High (Ether linkage resistant to plasma

esterases)

Mechanistic Potential & Pharmacophore Analysis
The biological activity of Diethyl(2-phenoxyethyl)amine is driven by its ability to mimic the

"anesthetic pharmacophore"—a lipophilic aromatic ring separated from a tertiary amine by an

intermediate chain.[1]

Voltage-Gated Sodium Channel Blockade (Nav)
Like Pramoxine and Fomocaine, this compound functions as a Class I antiarrhythmic/local

anesthetic type molecule.[1]

Mechanism: The uncharged free base penetrates the neuronal membrane.[1] Intracellularly,

it becomes protonated (cationic) and binds to the intracellular pore of the voltage-gated

sodium channel (Nav1.x), stabilizing the inactivated state and preventing depolarization.[1]
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Research Utility: Unlike Procaine (ester), which degrades rapidly to p-aminobenzoic acid

(PABA), Diethyl(2-phenoxyethyl)amine remains intact, allowing for precise determination of

"on-off" binding kinetics without metabolic interference.[1]

Alpha-Adrenergic Receptor Probing
It represents the non-reactive core of Phenoxybenzamine (an irreversible alpha-blocker).[1]

Mechanism: Phenoxybenzamine contains a chloroethyl group that cyclizes to form a reactive

aziridinium ion, covalently bonding to the receptor.[1] Diethyl(2-phenoxyethyl)amine lacks

this leaving group.[1]

Research Utility: It acts as a reversible competitive antagonist.[1] Researchers use it to map

the initial non-covalent binding pose of haloalkylamines before the alkylation event occurs,

aiding in the design of reversible alpha-adrenergic modulators.[1]

Structural Advantages
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Figure 1: Pharmacophore mapping of Diethyl(2-phenoxyethyl)amine, highlighting its dual utility

in ion channel and GPCR research.

Application 1: Synthesis of Functionalized Analogs
For medicinal chemists, this compound is a modular building block.[1] The phenyl ring can be

functionalized to tune potency.[1]
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Protocol: Williamson Ether Synthesis (General Procedure) Use this protocol to synthesize the

core scaffold or derivatives.[1]

Reagents: Phenol (1.0 eq), 2-Chloro-N,N-diethylethylamine HCl (1.1 eq), Potassium

Carbonate (K₂CO₃, 3.0 eq), Acetone or DMF.[1]

Activation: Dissolve Phenol in Acetone/DMF. Add K₂CO₃ and stir at room temperature for 30

min to generate the phenoxide anion.

Coupling: Add 2-Chloro-N,N-diethylethylamine HCl.

Reflux: Heat to reflux (60°C for Acetone, 80°C for DMF) for 12–24 hours. Monitor by TLC.[1]

Workup: Filter off inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM, wash with

NaOH (1M) to remove unreacted phenol, then water and brine.[1]

Salt Formation: Dissolve the crude oil in dry diethyl ether. Add HCl in dioxane dropwise.[1]

The hydrochloride salt precipitates as a white solid.[1] Recrystallize from Ethanol/Ether.[1]

Application 2: In Vitro Binding Assay (Protocol)
Objective: Determine the affinity (

) of Diethyl(2-phenoxyethyl)amine for the

-adrenergic receptor using a radioligand displacement assay.

Materials:

Source: Rat cerebral cortex membranes (rich in

receptors).[1]

Radioligand: [³H]-Prazosin (0.2 nM final concentration).[1]

Test Compound: Diethyl(2-phenoxyethyl)amine HCl (10⁻¹⁰ M to 10⁻⁴ M).

Non-specific Binding: Determined using Phentolamine (10 µM).[1]
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Step-by-Step Workflow:

Preparation: Thaw membrane aliquots and resuspend in Assay Buffer (50 mM Tris-HCl, pH

7.4).

Incubation: In a 96-well plate, add:

50 µL Test Compound (increasing concentrations).

50 µL [³H]-Prazosin.

100 µL Membrane suspension.

Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a

cell harvester.

Washing: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.[1]

Quantification: Add scintillation cocktail to filters and count radioactivity (CPM) in a liquid

scintillation counter.

Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression (Hill

equation) to calculate

and derive

using the Cheng-Prusoff equation.[1]

Expected Result: The compound should show micromolar affinity (

), confirming its role as a moderate-affinity structural probe compared to nanomolar drugs like
Prazosin.[1]

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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Acute Toxicity: Like other local anesthetics, high systemic absorption may cause CNS

excitation (tremors) followed by depression.[1]

Storage: Hygroscopic. Store in a desiccator at room temperature.

PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood to avoid

inhalation of dust.[1]

References
BLD Pharm. (2024).[1] N,N-Diethyl-2-phenoxyethan-1-amine hydrochloride - Product

Analysis. Retrieved from

Butterworth, J. F., & Strichartz, G. R. (1990).[1] The pH-dependent local anesthetic activity of

diethylaminoethanol, a procaine metabolite. Anesthesiology. Retrieved from [1]

Roth, B. L., et al. (2017).[1] How Ligands Illuminate GPCR Molecular Pharmacology. Cell.

Retrieved from [1]

PubChem. (2024).[1] Compound Summary: 2-(Diethylamino)ethyl chloride hydrochloride

(Precursor).[1] Retrieved from

Deranged Physiology. (2024). Structure-Activity Relationships of Local Anaesthetics.

Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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